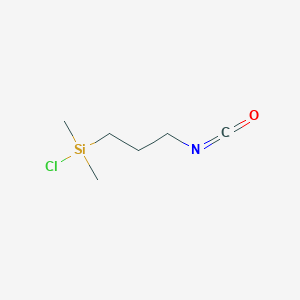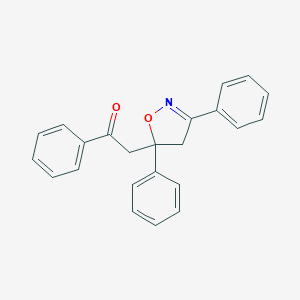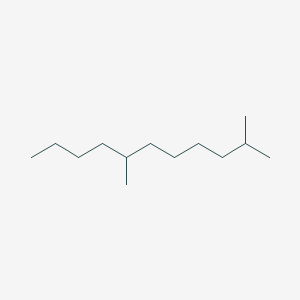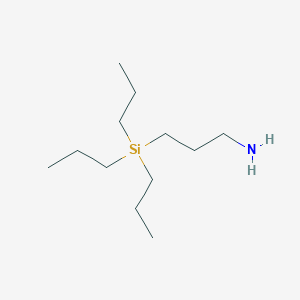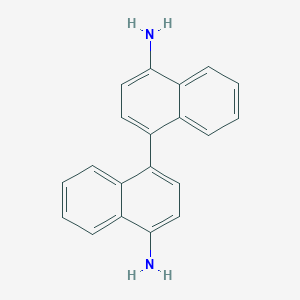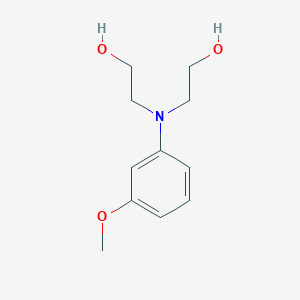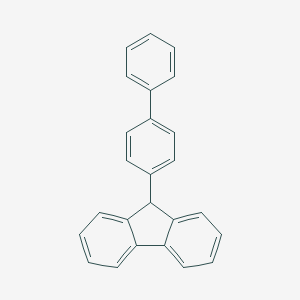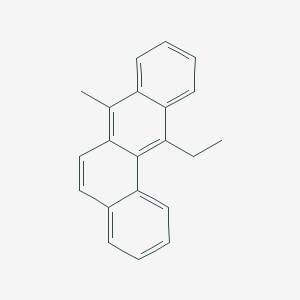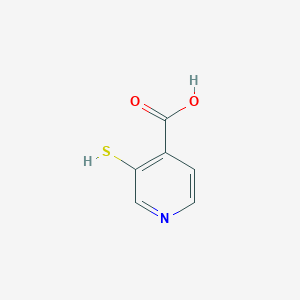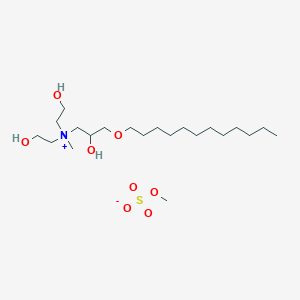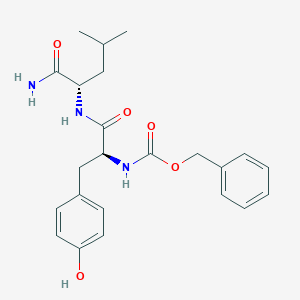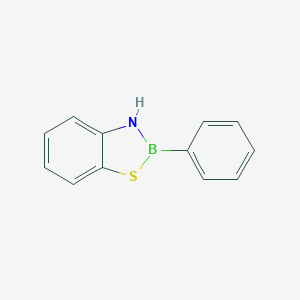
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole (DPB) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DPB is a boron-containing compound that belongs to the benzothiazaborole family, which is known for its diverse biological activities.
Mechanism Of Action
The mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of bacteria, fungi, and protozoa. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to inhibit the activity of leucyl-tRNA synthetase, an enzyme that is involved in protein synthesis in bacteria. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to inhibit the activity of fungal β-glucan synthase, an enzyme that is involved in the synthesis of cell wall components in fungi.
Biochemical And Physiological Effects
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole exhibits potent antibacterial, antifungal, and antiprotozoal activities against a wide range of pathogens. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to exhibit anti-inflammatory and antidiabetic activities in animal models.
Advantages And Limitations For Lab Experiments
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has several advantages for lab experiments, including its potent biological activities, its stability under physiological conditions, and its ease of synthesis. However, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole research, including the development of new synthetic methods for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole derivatives, the investigation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a drug candidate for various diseases, and the exploration of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a catalyst in organic reactions. Additionally, further studies are needed to elucidate the mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole and to investigate its potential toxicity in vivo.
Synthesis Methods
The synthesis of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole involves the reaction of 2-aminophenylboronic acid and 2-chloro-1,3-benzothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole as a white solid.
Scientific Research Applications
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to exhibit potent antibacterial, antifungal, and antiprotozoal activities. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been investigated for its potential use in the treatment of cancer, diabetes, and inflammation.
properties
CAS RN |
16239-25-1 |
|---|---|
Product Name |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Molecular Formula |
C12H10BNS |
Molecular Weight |
211.09 g/mol |
IUPAC Name |
2-phenyl-3H-1,3,2-benzothiazaborole |
InChI |
InChI=1S/C12H10BNS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14H |
InChI Key |
JXTMSVMBRYBIQW-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Canonical SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Other CAS RN |
16239-25-1 |
synonyms |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
